3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-9-6-10-18(27)11-17)30-21(25(31)29-24(19)30)12-16-7-4-3-5-8-16/h3-11,13-14,21H,12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFJLQMETKYQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)Cl)CC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential as an antitumor agent, antimicrobial properties, and other pharmacological effects.
- Molecular Formula : C26H22ClN3O3S
- Molecular Weight : 491.99 g/mol
- CAS Number : 1024594-44-2
Antitumor Activity
Research has indicated that compounds within the quinazolinone class exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that this compound showed promising results in inhibiting the growth of A549 lung carcinoma cells. The compound displayed an IC50 value in the low micromolar range, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | <10 | Induction of apoptosis |
| U937 | <10 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria was noted.
Antimicrobial Efficacy Data
The following table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 7.80 | Moderate activity |
| Escherichia coli | >100 | Inactive |
| Candida albicans | 15.60 | Moderate activity |
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. The ability to inhibit tumor necrosis factor-alpha (TNF-α) production was observed in vitro.
Inhibition of TNF-α Production
In a study involving human promyelocytic HL-60 cells, the compound effectively inhibited LPS-induced TNF-α secretion, suggesting potential use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorobenzyl sulfanyl group enhances its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
